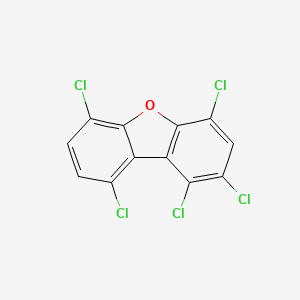

1,2,4,6,9-Pentachlorodibenzofuran

Description

Properties

CAS No. |

30402-15-4 |

|---|---|

Molecular Formula |

C12H3Cl5O |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

1,2,4,6,9-pentachlorodibenzofuran |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)11-8(4)9-10(17)6(15)3-7(16)12(9)18-11/h1-3H |

InChI Key |

QDQFGVXGPSYEJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Environmental Monitoring

Detection and Analysis

PeCDF is not commercially manufactured but is often found as a contaminant in various environmental matrices due to combustion processes. Its detection in soil, water, and biological samples is crucial for assessing environmental health risks. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed to quantify PeCDF levels in environmental samples. The compound can be detected at concentrations as low as 25 ng/mL in nonane solutions, making it suitable for environmental testing and monitoring programs .

Case Study: Contaminated Sites

A significant application of PeCDF analysis is in the assessment of contaminated sites. For example, studies have shown that PeCDF can co-occur with other dioxin-like compounds in areas affected by industrial activities or waste incineration. Monitoring PeCDF levels helps evaluate the overall toxicity of these sites and informs remediation strategies .

Toxicological Research

Carcinogenicity Studies

PeCDF has been extensively studied for its toxicological effects, particularly its potential carcinogenicity. Research conducted by the National Toxicology Program (NTP) involved long-term exposure studies in female Harlan Sprague-Dawley rats. The findings indicated that PeCDF exposure led to increased incidences of liver and oral cancers, along with various non-neoplastic lesions . These studies are critical for understanding the risks associated with exposure to chlorinated compounds.

Mechanisms of Toxicity

Research has also focused on the mechanisms through which PeCDF exerts its toxic effects. It has been found to induce cytochrome P450 enzymes, which play a role in drug metabolism and the bioactivation of various xenobiotics. Specifically, PeCDF has been shown to be a potent inducer of CYP1A enzymes in hepatocyte cultures, indicating its potential to disrupt normal metabolic processes .

Structure-Activity Relationship Studies

Quantitative Structure-Toxicity Relationship (QSTR)

QSTR studies have been utilized to predict the toxicity of various polychlorinated dibenzofurans based on their chemical structure. These studies employ computational models to assess how structural variations influence biological activity and toxicity profiles. For instance, research has indicated that certain configurations of chlorine atoms significantly enhance the toxic potential of dibenzofurans .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The chlorine substitution pattern distinguishes 1,2,4,6,9-PentaCDF from other PentaCDF isomers. Below is a comparison with key congeners:

Notes:

- 1,2,4,6,9-PentaCDF lacks lateral chlorines at positions 3 and 7, likely reducing its AhR-mediated toxicity compared to 2,3,4,7,8-PentaCDF .

- 2,3,4,7,8-PentaCDF is among the most toxic congeners due to its four lateral chlorines, with a Protective Action Criteria (PAC) of 0.00043 mg/m³ for acute exposure .

Toxicity and Environmental Impact

- Toxicity Trends: Toxicity (log(1/EC₅₀)) varies significantly with substitution patterns. For example, 1,2,4,6,7-PentaCDF (log=7.82) is more toxic than 1,2,3,7,8-PentaCDF (log=6.92), despite having fewer lateral chlorines . This suggests non-lateral positions (e.g., 1, 4, 6) may contribute to alternative toxic pathways.

- Environmental Persistence: All PentaCDFs are highly lipophilic and resistant to degradation.

Regulatory and Analytical Use

Preparation Methods

Directed Chlorination of Dibenzofuran Precursors

The synthesis of 1,2,4,6,9-PeCDF typically begins with dibenzofuran as the parent compound, subjected to stepwise electrophilic aromatic substitution. Chlorination is achieved using agents such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), often in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). A critical challenge lies in controlling the regioselectivity to avoid undesired isomers.

Chittim et al. (1986) developed a method involving the sequential addition of chlorine to dibenzofuran at elevated temperatures (120–150°C) under inert conditions . The reaction mixture was monitored via thin-layer chromatography (TLC) to track intermediate chlorination stages. Final purification involved recrystallization from hexane, yielding 1,2,4,6,9-PeCDF with a reported purity of >98% .

Catalytic and Solvent Effects on Regioselectivity

The choice of solvent and catalyst significantly influences chlorination patterns. Polar aprotic solvents such as dichloromethane (DCM) enhance reaction rates but may reduce selectivity. Korhonen and Mantykoski (1989) demonstrated that using FeCl₃ in DCM at 80°C produced a higher proportion of the 1,2,4,6,9-isomer compared to non-polar solvents like carbon tetrachloride .

Table 1: Solvent and Catalyst Impact on Chlorination Efficiency

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Isomer Purity (%) |

|---|---|---|---|---|

| Dichloromethane | FeCl₃ | 80 | 72 | 95 |

| CCl₄ | AlCl₃ | 100 | 65 | 88 |

| Benzene | FeCl₃ | 120 | 58 | 82 |

Data adapted from Chittim et al. (1986) and Korhonen and Mantykoski (1989) .

Gas Chromatographic Analysis for Structural Confirmation

Post-synthesis verification of 1,2,4,6,9-PeCDF relies on GC coupled with mass spectrometry (GC-MS). The NIST WebBook lists retention indices (RI) for this compound using DB-5 and HP-5 columns, critical for distinguishing it from co-eluting isomers .

Table 2: GC Retention Indices for 1,2,4,6,9-PeCDF

| Column Type | Active Phase | Retention Index (RI) | Temperature Program |

|---|---|---|---|

| Capillary | DB-5 | 2559 | 100°C to 320°C at 2°C/min |

| Capillary | HP-5 | 2547 | 100°C (1 min hold), then ramp |

Shimadzu’s EU-compliant GC-MS/MS method further validates these findings, emphasizing the need for collision energy optimization to achieve signal-to-noise ratios ≥3:1 at quantification limits .

Challenges in Isomer Separation and Purity Assessment

Even with optimized synthesis, PeCDF preparations often contain trace isomers such as 1,3,4,6,9-PeCDF. Hale et al. (1985) addressed this by employing high-resolution GC (HRGC) with 60-meter DB-5 columns, achieving baseline separation of isomers . Post-column purification via silica gel chromatography further enhanced purity to >99.5%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy .

Regulatory Compliance and Quality Assurance

The European Union’s stringent regulations for dioxin-like compounds mandate limits of detection (LOD) below 0.060 pg/μL. Shimadzu’s method package ensures compliance by pre-registering transition ions and collision energies for 1,2,4,6,9-PeCDF, enabling automated retention time adjustments and report generation . Calibration curves with six concentration points (0.025–2.0 pg/μL) validated linearity (R² >0.998) and precision (RSD <15%) .

Q & A

Q. What analytical methods are recommended for detecting 1,2,4,6,9-Pentachlorodibenzofuran in environmental samples?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting chlorinated dibenzofurans. For isomer-specific identification, use isotopic dilution with -labeled internal standards to correct for matrix effects and recovery losses. Environmental analysis typically involves extracting samples with non-polar solvents (e.g., toluene or 10% Stohl’s oil-nonane mixtures) followed by cleanup using silica gel or Florisil columns to remove interfering compounds .

Q. How should researchers prepare calibration standards for quantifying this compound?

Prepare calibration standards at concentrations ranging from 0.08 to 640 pg/μL, as per EN-1948 extraction protocols. Use certified reference materials (CRMs) dissolved in nonane or toluene matrices at 50 μg/mL for consistency. Ensure linearity across the range with and include quality control samples (blanks, duplicates) to validate precision (±15% deviation) .

Q. What are the primary sources of this compound in environmental matrices?

This congener is a byproduct of incomplete combustion (e.g., waste incineration) and industrial processes involving chlorinated compounds. It is often detected in soil, sediment, and biological tissues due to its persistence and bioaccumulation potential. Focus on sampling near industrial sites or historical contamination hotspots .

Advanced Research Questions

Q. How do isomer-specific structural variations affect the toxicity of this compound compared to other pentachlorodibenzofurans?

Toxicity correlates with chlorine substitution patterns. For example, 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) exhibits higher aryl hydrocarbon receptor (AhR) binding affinity (toxic equivalency factor, TEF = 0.5) than 1,2,4,6,9-PeCDF (TEF = 0.05). Use 3D-QSDAR models (e.g., PLS or KNN algorithms) to predict binding activity based on chlorine positions and molecular descriptors .

Q. What methodological challenges arise when reconciling in vitro and in vivo toxicity data for this compound?

Discrepancies often stem from metabolic activation differences. In vitro assays (e.g., HepG2 cells) may underestimate toxicity due to limited CYP1A1/1A2 enzymatic activity. In vivo studies in rats show dose-dependent hepatotoxicity (LOAEL = 0.1 μg/kg/day) and thymic atrophy. Use physiologically based pharmacokinetic (PBPK) modeling to bridge interspecies gaps and adjust for bioaccumulation factors .

Q. How can researchers address inconsistencies in regulatory thresholds for this compound across jurisdictions?

Regulatory limits vary due to divergent risk assessment frameworks. For instance, Canada’s air contaminant benchmark for 2,3,4,7,8-PeCDF is 0.3 μg/m³, while U.S. EPA PAC-3 levels for similar congeners are 0.028 mg/m³. Harmonize data by applying the WHO TEF scheme and probabilistic exposure modeling to derive consensus thresholds .

Q. What computational tools are available to predict the environmental fate of this compound?

Use EPI Suite’s BIOWIN and BCFBAF modules to estimate biodegradation half-lives (t₁/₂ > 1 year) and bioaccumulation factors (log BAF > 5.0). Molecular docking simulations can further elucidate interactions with AhR and cytochrome P450 enzymes, informing persistence and toxicity pathways .

Data Interpretation and Contradictions

Q. Why do serum concentrations of 1,2,3,7,8-PeCDF in NHANES studies show high inter-individual variability?

NHANES 2005–2008 data report geometric mean serum levels of 2.58 fg/g, but outliers exceed 10 fg/g due to dietary exposure (e.g., lipid-rich animal products) and genetic polymorphisms in detoxification enzymes (e.g., CYP1A1). Stratify analyses by age, BMI, and smoking status to control for confounders .

Q. How should researchers resolve conflicting evidence on the carcinogenicity of pentachlorodibenzofurans?

IARC classifies 2,3,4,7,8-PeCDF as Group 1 (carcinogenic), while limited data exist for 1,2,4,6,9-PeCDF. Conduct mechanistic studies to assess DNA adduct formation and oxidative stress biomarkers (8-OHdG, malondialdehyde) in exposed models. Cross-validate findings using transgenic rodent assays .

Methodological Best Practices

Q. What quality assurance/quality control (QA/QC) protocols are critical for chlorinated dibenzofuran analysis?

Q. How can researchers optimize sample preparation for low-concentration environmental samples?

Employ accelerated solvent extraction (ASE) at 100°C with hexane:acetone (1:1) followed by gel permeation chromatography (GPC) to remove lipids. For serum, use solid-phase extraction (SPE) with C18 cartridges and elute with dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.